

An In-depth Technical Guide on the Electronic and Structural Properties of Vinylcyclopentane

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Compound of Interest

Compound Name: **Vinylcyclopentane**

Cat. No.: **B1346689**

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Introduction

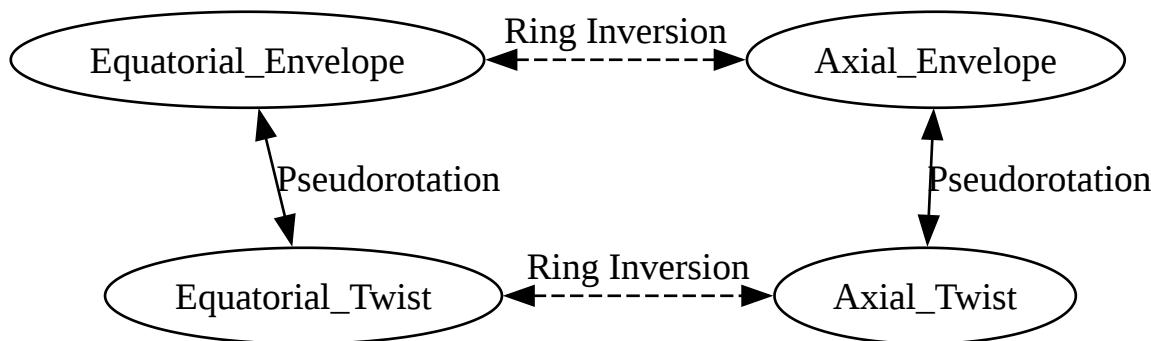
Vinylcyclopentane, a cycloalkane derivative with the chemical formula C_7H_{12} , presents a compelling case study in the interplay of electronic and structural properties within alicyclic systems. The presence of the vinyl substituent introduces electronic effects that influence the conformational landscape of the flexible five-membered ring. A thorough understanding of these properties is crucial for applications in organic synthesis, polymer chemistry, and as a structural motif in medicinal chemistry. This technical guide provides a comprehensive overview of the electronic and structural characteristics of **vinylcyclopentane**, supported by spectroscopic data and computational insights.

Molecular Structure and Conformational Analysis

The structure of **vinylcyclopentane** is characterized by a five-membered cyclopentane ring attached to a vinyl group. The cyclopentane ring is not planar and exists in a dynamic equilibrium between various puckered conformations to relieve torsional strain. The two most commonly discussed conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry) forms. The vinyl substituent can occupy either an axial or an equatorial position in these conformers, leading to a set of possible structures with varying energies.

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in determining the relative energies and geometric parameters of these conformers. While

specific experimental data on the conformational energies of **vinylcyclopentane** is scarce, analogies can be drawn from studies on cyclopentane and its derivatives. For cyclopentane itself, the energy difference between the envelope and twist conformations is very small, leading to a low barrier for interconversion through a process known as pseudorotation. The vinyl group's presence is expected to influence the potential energy surface of this pseudorotation.



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Structural Parameters

Precise experimental determination of bond lengths and angles for **vinylcyclopentane** is best achieved through gas-phase techniques like gas electron diffraction (GED) or microwave spectroscopy. While a dedicated study on **vinylcyclopentane** is not readily available, data from related molecules like cyclopentane and vinylcyclopropane can provide valuable estimates.^{[1][2]} Computational chemistry offers a reliable alternative for obtaining these parameters.

Table 1: Calculated Structural Parameters of **Vinylcyclopentane** (Equatorial Conformer)

Parameter	Bond	Calculated Value (Å)	Parameter	Angle	Calculated Value (°)
Bond Length	C=C	1.338	Angle	C-C=C	125.8
C-C (vinyl)	1.512	H-C=C	121.5		
C-C (ring avg.)	1.545	C-C-C (ring avg.)	104.5		
C-H (vinyl avg.)	1.087	H-C-H (ring avg.)	108.9		
C-H (ring avg.)	1.101	Dihedral Angle	H-C-C=C	180 (anti) / 0 (syn)	

Note: These are representative values obtained from DFT calculations (B3LYP/6-31G level of theory) and may vary with the computational method and basis set used.*

Electronic Properties and Spectroscopic Data

The electronic properties of **vinylcyclopentane** are primarily governed by the σ -bonds of the cyclopentane ring and the π -system of the vinyl group. Spectroscopic techniques provide experimental insight into these properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for the structural elucidation of **vinylcyclopentane**. The chemical shifts are indicative of the electronic environment of the nuclei.

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts (δ) for **Vinylcyclopentane**

Atom	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)
=CH ₂	4.85 - 5.05	-114
-CH=	5.70 - 5.90	-142
Cyclopentyl-CH	2.20 - 2.40	-45
Cyclopentyl-CH ₂ (α)	1.60 - 1.80	-32
Cyclopentyl-CH ₂ (β)	1.40 - 1.60	-25

Note: Predicted values are based on empirical rules and data from similar structures. Actual values may vary depending on the solvent and experimental conditions.[\[3\]](#)[\[4\]](#)

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule. The C=C stretching vibration of the vinyl group is a characteristic feature in the spectra. The C-H stretching and bending vibrations of both the vinyl and cyclopentyl moieties also provide valuable structural information.

Table 3: Key Vibrational Frequencies of Vinylcyclopentane

Vibrational Mode	Functional Group	Typical Frequency Range (cm ⁻¹)
C-H stretch (sp ²)	Vinyl	3010 - 3095
C-H stretch (sp ³)	Cyclopentyl	2850 - 2960
C=C stretch	Vinyl	1640 - 1680
CH ₂ scissoring	Cyclopentyl	1445 - 1465
C-H bend (out-of-plane)	Vinyl	910 - 990

Note: These are general ranges and specific peak positions can be influenced by the molecular conformation and environment.[\[5\]](#)[\[6\]](#)

Experimental Protocols

NMR Spectroscopy of Vinylcyclopentane

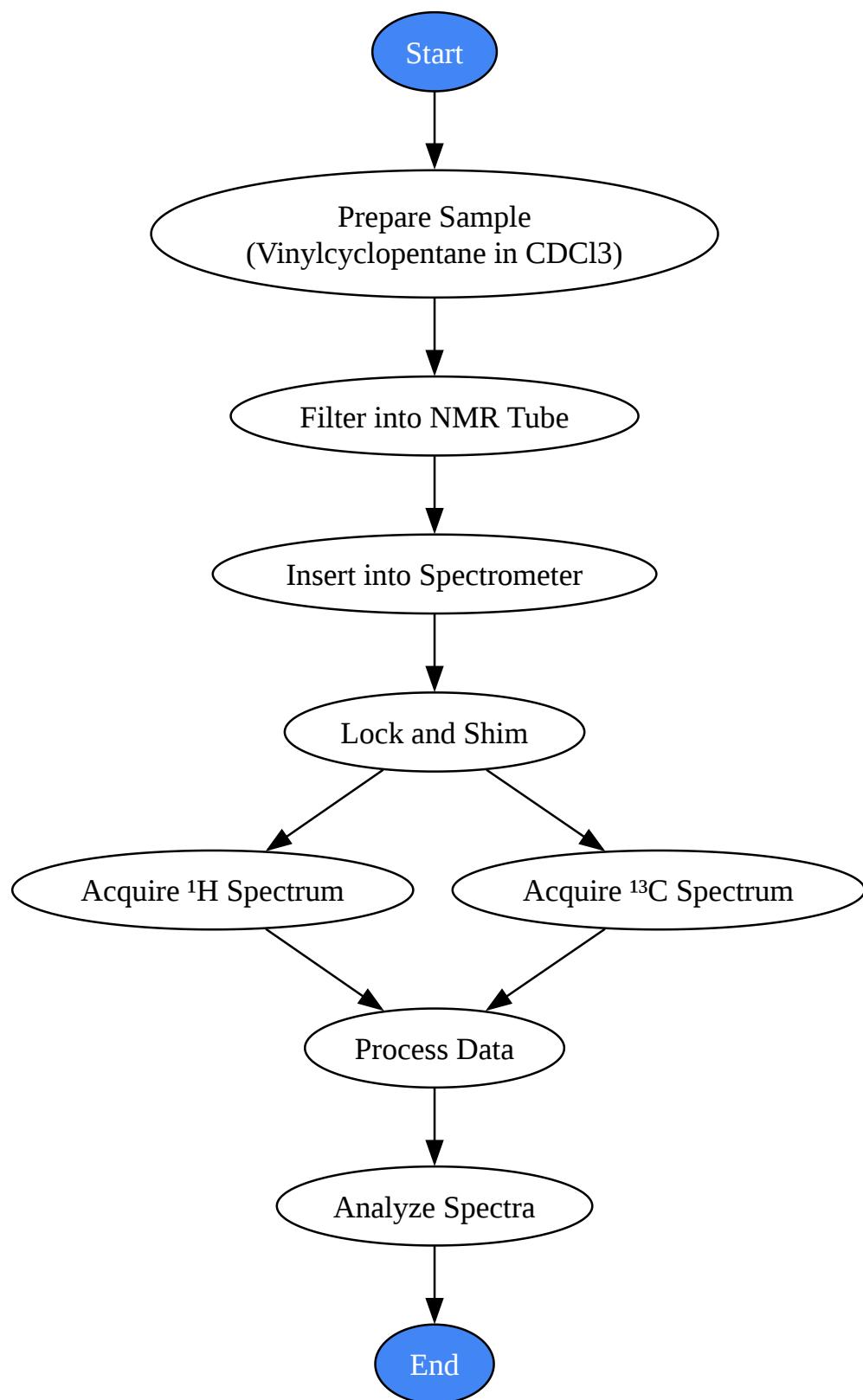
Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **vinylcyclopentane**.

Materials:

- **Vinylcyclopentane** (liquid, volatile)
- Deuterated chloroform (CDCl_3)
- NMR tube (5 mm)
- Pasteur pipette
- Cotton or glass wool
- NMR spectrometer

Procedure:

- Sample Preparation: a. Place a small plug of cotton or glass wool into a Pasteur pipette. b. In a clean, dry vial, add approximately 5-10 mg of **vinylcyclopentane**. c. Add approximately 0.6 mL of CDCl_3 to the vial and gently swirl to dissolve the sample. d. Filter the solution through the prepared Pasteur pipette directly into the NMR tube to a height of about 4-5 cm. [7] e. Cap the NMR tube securely to prevent evaporation of the volatile sample.[8]
- Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications. b. Insert the sample into the NMR magnet. c. Lock the spectrometer on the deuterium signal of CDCl_3 . d. Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition: a. Acquire the ^1H NMR spectrum using standard acquisition parameters. b. Acquire the ^{13}C NMR spectrum, typically with proton decoupling. c. Process the acquired data (Fourier transform, phase correction, and baseline correction).

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Gas-Phase Infrared Spectroscopy of Vinylcyclopentane

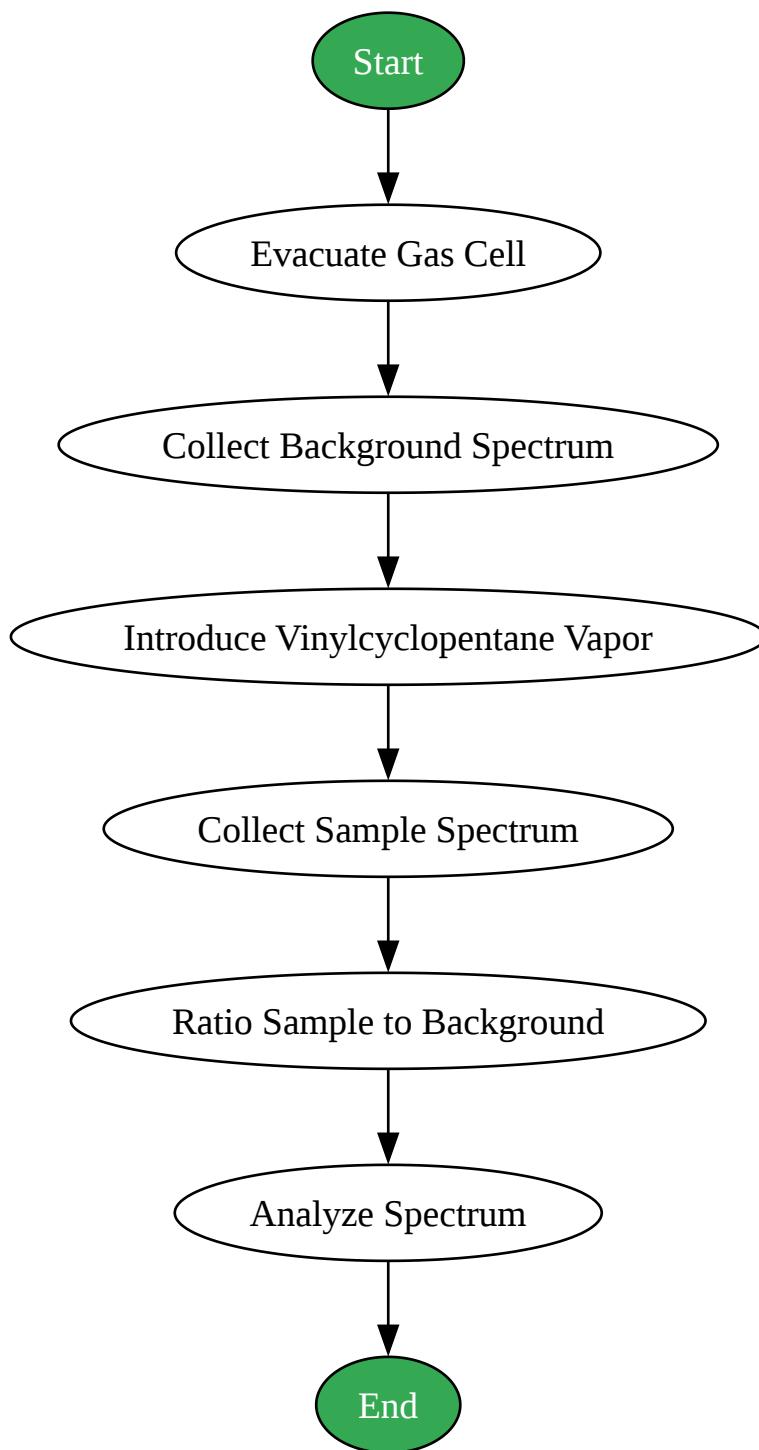
Objective: To obtain the gas-phase infrared spectrum of **vinylcyclopentane**.

Materials:

- **Vinylcyclopentane** (liquid, volatile)
- FTIR spectrometer
- Gas cell (e.g., 10 cm path length) with IR-transparent windows (e.g., KBr or NaCl)
- Vacuum line
- Sample vial with a septum

Procedure:

- Sample Introduction: a. Ensure the gas cell is clean and dry. b. Evacuate the gas cell using the vacuum line. c. Isolate the cell from the vacuum pump. d. Gently warm a small amount of liquid **vinylcyclopentane** in the sample vial to increase its vapor pressure. e. Using a gas-tight syringe, withdraw a small amount of **vinylcyclopentane** vapor from the headspace of the vial. f. Inject the vapor into the gas cell through the septum inlet. Monitor the pressure inside the cell if a manometer is available.[9]
- Instrument Setup: a. Place the gas cell in the sample compartment of the FTIR spectrometer. b. Purge the spectrometer with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
- Data Acquisition: a. Collect a background spectrum with the evacuated gas cell in the beam path. b. Collect the sample spectrum with the **vinylcyclopentane** vapor in the gas cell. c. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.[10]



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Conclusion

This technical guide has summarized the key electronic and structural properties of **vinylcyclopentane**. The conformational flexibility of the cyclopentane ring, influenced by the

electronic nature of the vinyl substituent, results in a complex potential energy surface with multiple low-energy conformers. Spectroscopic techniques such as NMR and IR provide characteristic fingerprints that are invaluable for the identification and structural analysis of this molecule. The provided experimental protocols offer a foundation for researchers to obtain high-quality data for their specific applications. Further experimental and computational studies are encouraged to refine the quantitative data presented and to further elucidate the intricate structure-property relationships in this and related alicyclic systems.

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